![molecular formula C21H12N4O3 B013938 Tris(p-isocyanatophenyl)amine CAS No. 19759-70-7](/img/structure/B13938.png)
Tris(p-isocyanatophenyl)amine
Overview
Description
Tris(p-isocyanatophenyl)amine, also known as TIPA , is a fluorescent, highly symmetrical, and trifunctional compound. It exhibits remarkably high nonlinear optical properties . Its molecular formula is C21H12N4O3 , and its molecular weight is approximately 368.3 g/mol . TIPA is used in various applications due to its unique properties.
Synthesis Analysis
TIPA can be synthesized by modifying epoxy resin using tris-(p-isocyanatophenyl)thiophosphate and SKTN-A rubber dimethylsiloxane . Cyclic amine serves as a structuring agent in this modification process. Spectral methods are employed to study the products of this modification .Molecular Structure Analysis
The molecular structure of TIPA consists of three p-isocyanatophenyl groups attached to a central amine nitrogen. It is highly symmetrical and exhibits interesting optical properties .Scientific Research Applications
Development of Sealing Materials
Tris(p-isocyanatophenyl)amine is used in the development of sealing materials with high heat resistance. It is used to modify epoxy resin, along with SKTN-A rubber dimethylsiloxane. The modified epoxyurethane compositions have significantly reduced gelation time . This application is particularly useful in industries that require resistant coatings, such as those resistant to moisture and aggressive media .
Synthesis of Macrocyclic Compounds
Macrocyclic compounds comprising structural units of tris(3-aminopropyl)amine (TRPN) and oxadiamines, decorated with one or two fluorophore groups (dansyl or quinoline) at different nitrogen atoms, are synthesized using Tris(p-isocyanatophenyl)amine . These compounds are studied for their spectrophotometric and fluorescent properties, and their coordination with metal cations .
Detection of Metal Cations
Some of the macrocyclic compounds synthesized using Tris(p-isocyanatophenyl)amine can act as detectors of Zn(II) cations due to the substantial enhancement of fluorescence . This makes them useful in the field of fluorescence sensing .
Antimalarial Agents
Derivatives of Tris(p-isocyanatophenyl)amine have been investigated as antimalarial agents. For example, tris(quinoxaline) and tris(phenanthroline) derivatives of TRPN showed antiparasitic activity .
Anion Recognition
Tris(2-amino ethyl) amine and tris(3-amino propyl) amine backboned tripodal receptors, incorporated with tripodal C3ν frame, thio urea-amide linkage and π-hole assisting functionality, are used for anion recognition .
Construction of Functional Molecules and Materials
Tetrapodal tetraaza ligands formed on the basis of tris(2-aminoethyl)amine (TREN) and tris(3-aminopropyl)amine (TRPN) can play a role in the construction of various functional molecules and materials .
Safety and Hazards
Mechanism of Action
Target of Action
Tris(p-isocyanatophenyl)amine is primarily used in the modification of epoxy resins . Its primary targets are the epoxy resins, where it serves as a structuring agent .
Mode of Action
The compound interacts with its targets (epoxy resins) by modifying them. This modification process involves the introduction of tris(p-isocyanatophenyl)amine into the epoxy resin structure . The resulting changes include an increase in heat resistance, glass transition temperature, and water resistance of the epoxy resin .
Biochemical Pathways
It’s known that the compound plays a significant role in the chemical modification of epoxy materials .
Result of Action
The introduction of tris(p-isocyanatophenyl)amine into epoxy resins results in sealants with high heat resistance . The modified epoxy resins exhibit increased glass transition temperature and improved water resistance .
Action Environment
The efficacy and stability of tris(p-isocyanatophenyl)amine’s action can be influenced by environmental factors. For instance, the compound’s effectiveness in modifying epoxy resins can be affected by the presence of other components in the system, such as silicone rubber .
properties
IUPAC Name |
4-isocyanato-N,N-bis(4-isocyanatophenyl)aniline | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H12N4O3/c26-13-22-16-1-7-19(8-2-16)25(20-9-3-17(4-10-20)23-14-27)21-11-5-18(6-12-21)24-15-28/h1-12H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IIJYXXMUZSBGGR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N=C=O)N(C2=CC=C(C=C2)N=C=O)C3=CC=C(C=C3)N=C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H12N4O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50390928 | |
Record name | Tris(p-isocyanatophenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
368.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Tris(p-isocyanatophenyl)amine | |
CAS RN |
19759-70-7 | |
Record name | Tris(p-isocyanatophenyl)amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50390928 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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